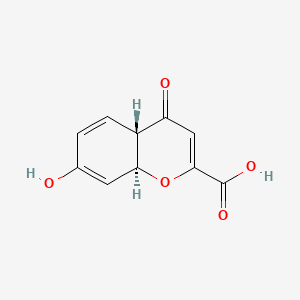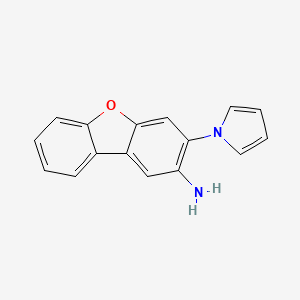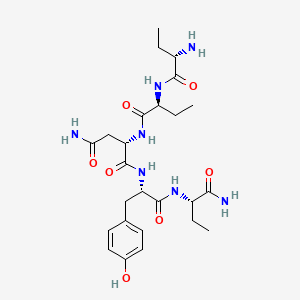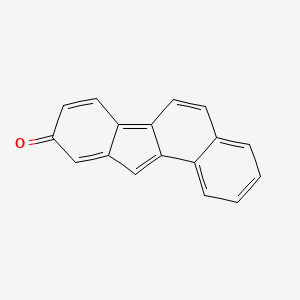
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is a complex organic compound with a unique structure. It contains a total of 78 bonds, including 30 non-hydrogen bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves multiple steps, typically starting from simpler steroidal precursors. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry of the final product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The exact methods can vary based on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cholestane: A saturated hydrocarbon with a similar steroidal structure but lacking the additional methyl groups and specific stereochemistry.
Cholesterol: A well-known steroid with a hydroxyl group at the 3-position, differing in its functional groups and biological role.
Stigmasterol: A plant sterol with a similar core structure but additional unsaturation and functional groups.
Uniqueness
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
72982-88-8 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5S,8R,9R,10S,13R,14S,17S)-5,14-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,9,10,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24-,25-,26+,27+/m1/s1 |
InChI Key |
RYVXYHIEBLUGLU-RAYHPDSYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@@H]1CC[C@H]3[C@H]2CC[C@]4([C@H]3CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1CCC3C2CCC4(C3CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
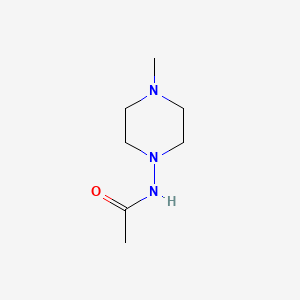
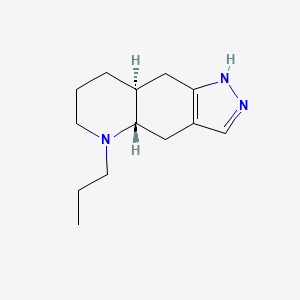
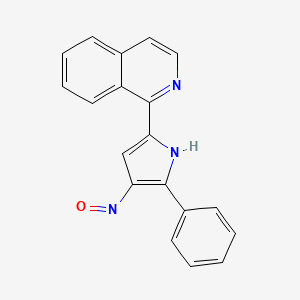
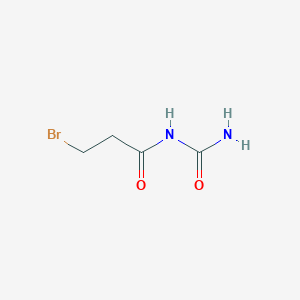

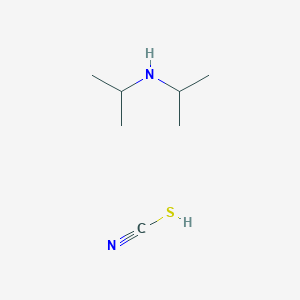
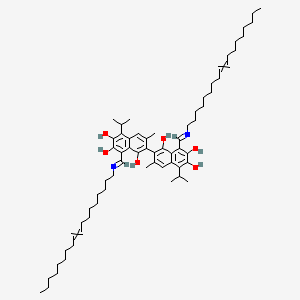
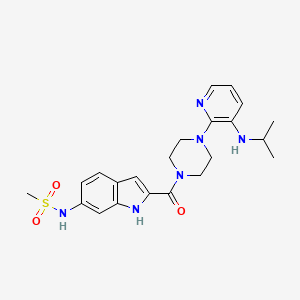
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
